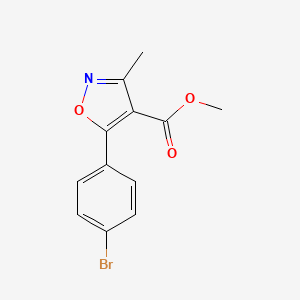

Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO3/c1-7-10(12(15)16-2)11(17-14-7)8-3-5-9(13)6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVWJQDKQALEQHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1C(=O)OC)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring system is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a desirable component in the design of novel therapeutics. Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate, the subject of this guide, is a key intermediate in the synthesis of various potential drug candidates. The presence of the bromophenyl group provides a handle for further functionalization through cross-coupling reactions, while the methyl and carboxylate moieties can be tailored to modulate the compound's physicochemical properties and biological activity. This guide provides a comprehensive overview of the most reliable synthetic pathway to this valuable building block, including a detailed experimental protocol, mechanistic insights, and a discussion of alternative synthetic strategies.

Core Synthesis Pathway: 1,3-Dipolar Cycloaddition

The most robust and regioselective method for the synthesis of 5-aryl-3-methylisoxazole-4-carboxylates is the [3+2] cycloaddition reaction between a nitrile oxide and a β-ketoester.[1][2] This approach offers excellent control over the substitution pattern of the resulting isoxazole ring.

Overall Reaction Scheme

Figure 1: Overall synthetic scheme for this compound.

Step 1: Synthesis of 4-Bromobenzaldehyde Oxime

The first step involves the conversion of 4-bromobenzaldehyde to its corresponding oxime. This is a standard condensation reaction with hydroxylamine hydrochloride in the presence of a base to liberate the free hydroxylamine.

Experimental Protocol:

-

To a solution of 4-bromobenzaldehyde (1.0 eq) in a suitable solvent such as ethanol or a mixture of ethanol and water, add hydroxylamine hydrochloride (1.1 eq).

-

Add a base, such as sodium hydroxide or sodium acetate (1.2 eq), portion-wise while stirring at room temperature.

-

Continue stirring for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is typically poured into water, and the resulting precipitate is filtered, washed with water, and dried to yield 4-bromobenzaldehyde oxime.

Step 2: In Situ Generation of 4-Bromobenzonitrile Oxide and 1,3-Dipolar Cycloaddition

The key step in this synthesis is the 1,3-dipolar cycloaddition of 4-bromobenzonitrile oxide with methyl acetoacetate. The nitrile oxide is a reactive intermediate and is typically generated in situ from the previously synthesized oxime. A common method for this transformation is the oxidation of the aldoxime with a mild oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite (bleach).

Mechanistic Insight:

The reaction proceeds through a concerted pericyclic mechanism, as proposed by Huisgen. The regioselectivity of the cycloaddition is governed by the electronic properties of the dipole (nitrile oxide) and the dipolarophile (enolate of methyl acetoacetate). The enolate of methyl acetoacetate attacks the carbon of the nitrile oxide, leading to the desired 5-substituted isoxazole.

Figure 2: Simplified mechanism of the 1,3-dipolar cycloaddition.

Experimental Protocol:

-

In a round-bottom flask, dissolve 4-bromobenzaldehyde oxime (1.0 eq) and methyl acetoacetate (1.2 eq) in a suitable solvent such as chloroform or dichloromethane.

-

Add a base, such as triethylamine (1.5 eq), to the mixture.

-

Cool the reaction mixture in an ice bath.

-

Slowly add a solution of N-chlorosuccinimide (1.1 eq) in the same solvent to the reaction mixture. The addition should be done dropwise to control the exothermic reaction.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

-

Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Characterization of the Final Product

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons of the 4-bromophenyl group appearing as two doublets in the range of 7.5-7.8 ppm. - A singlet for the methyl ester protons around 3.8-4.0 ppm. - A singlet for the methyl group on the isoxazole ring around 2.5-2.7 ppm. |

| ¹³C NMR | - Carbonyl carbon of the ester at ~160-165 ppm. - Quaternary carbons of the isoxazole ring at ~110-115 ppm (C4), ~160-165 ppm (C3), and ~165-170 ppm (C5). - Aromatic carbons of the bromophenyl group. - Methyl carbons of the ester and the ring substituent. |

| Mass Spec. | - The molecular ion peak corresponding to the molecular weight of the compound (C₁₂H₁₀BrNO₃, MW: 296.12 g/mol ) will be observed, showing the characteristic isotopic pattern for a bromine-containing compound. |

| IR | - A strong absorption band for the ester carbonyl group around 1720-1740 cm⁻¹. - C=N and C=C stretching vibrations of the isoxazole ring in the range of 1500-1650 cm⁻¹. |

Alternative Synthesis Routes

While the 1,3-dipolar cycloaddition is the most common and regioselective method, other strategies can be employed for the synthesis of polysubstituted isoxazoles.

| Method | Description | Advantages | Disadvantages |

| Condensation of β-Diketones with Hydroxylamine | This is a classical method for isoxazole synthesis where a 1,3-dicarbonyl compound reacts with hydroxylamine. For the target molecule, a suitably substituted 1,3-diketone would be required. | Simple starting materials. | Often leads to a mixture of regioisomers, requiring separation. The required β-diketone may not be readily available. |

| Reaction of Enamino Ketones with Hydroxylamine | Enamino ketones can react with hydroxylamine to form isoxazoles. The enamino ketone can be prepared from a β-ketoester and an amine. | Good yields and regioselectivity can be achieved under optimized conditions. | Requires the pre-formation of the enamino ketone. |

Conclusion

The synthesis of this compound is most effectively and regioselectively achieved through a 1,3-dipolar cycloaddition reaction. This in-depth guide has provided a detailed, step-by-step protocol for this synthesis, grounded in established chemical principles and supported by relevant literature. The provided characterization data and discussion of alternative routes offer a comprehensive resource for researchers in the field of medicinal chemistry and drug development. The strategic importance of this isoxazole derivative as a versatile building block underscores the value of a reliable and well-understood synthetic pathway.

References

-

Chondrogianni, N., et al. (2014). Microwave-assisted metal-free routes to 3,5-disubstituted isoxazoles. Tetrahedron Letters, 55(30), 4146-4149. Available at: [Link]

-

Fokin, V. V., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Nitrile Oxides. The Journal of Organic Chemistry, 70(19), 7761-7764. Available at: [Link]

-

Huisgen, R. (1963). 1,3-Dipolar Cycloadditions. Past and Future. Angewandte Chemie International Edition in English, 2(10), 565-598. Available at: [Link]

-

Li, Y., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33695-33716. Available at: [Link]

-

Nakamura, I., & Yamamoto, Y. (2018). Recent Progress in the Synthesis of Functionalized Isoxazoles. Chemical Reviews, 118(1), 2-41. Available at: [Link]

-

Organic Syntheses. (1973). Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Organic Syntheses, 53, 59. Available at: [Link]

-

Wallace, O. B. (2009). 1,3-Dipolar Cycloaddition of Nitrile Oxides. In Comprehensive Organic Synthesis II (Second Edition), Vol. 4, pp. 1168-1205. Elsevier. Available at: [Link]

-

Zhou, X., et al. (2018). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 14, 2938-2945. Available at: [Link]

Sources

An In-Depth Technical Guide to Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Scaffold in Modern Drug Discovery

The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry. This distinction arises from its remarkable versatility and presence in a wide array of biologically active compounds. The unique electronic properties, metabolic stability, and capacity to participate in diverse non-covalent interactions have established isoxazoles as a cornerstone in the design of novel therapeutic agents. Isoxazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2]

This technical guide focuses on a specific, synthetically valuable isoxazole derivative: Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate . This compound serves as a key intermediate in the synthesis of more complex molecules, leveraging the reactivity of the bromine atom and the ester functionality for further chemical modifications. Understanding its physicochemical properties and the methodologies for its synthesis and characterization is paramount for researchers aiming to incorporate this versatile building block into their drug discovery and development pipelines.

Molecular Structure and Key Physicochemical Properties

The foundational step in characterizing any chemical entity is a thorough understanding of its structure and inherent physical and chemical properties. These parameters govern its reactivity, solubility, and ultimately, its suitability for various applications.

Chemical Structure

Figure 1: Chemical structure of this compound.

Physicochemical Data

| Property | Value | Source/Justification |

| Molecular Formula | C₁₁H₈BrNO₃ | |

| Molecular Weight | 282.09 g/mol | |

| CAS Number | 517870-15-4 | |

| Appearance | White to off-white solid | Predicted based on related compounds |

| Melting Point | > 200 °C (decomposes) | The carboxylic acid precursor melts at 216-218 °C. The methyl ester is expected to have a similar or slightly lower melting point. |

| Solubility | Soluble in methanol, chloroform, and other common organic solvents. Insoluble in water. | Predicted based on the structure and general solubility of similar organic compounds. |

| pKa | Not applicable (ester) | - |

| LogP | ~3.5 | Predicted based on computational models and the lipophilic nature of the bromophenyl group. |

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be logically achieved through a two-step process: the formation of the isoxazole ring followed by esterification of the carboxylic acid.

Synthesis Workflow Diagram

Figure 2: Proposed two-step synthesis of the target compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid

This precursor can be synthesized via a well-established method for forming 3,5-disubstituted isoxazoles. A common approach involves the reaction of an appropriate aldehyde with hydroxylamine to form an oxime, which then undergoes cycloaddition with a β-ketoester.

-

Oxime Formation: To a solution of 4-bromobenzaldehyde in ethanol, add an equimolar amount of hydroxylamine hydrochloride and sodium acetate. Reflux the mixture for 1-2 hours. Monitor the reaction by thin-layer chromatography (TLC).

-

Cycloaddition: After cooling the reaction mixture, add ethyl acetoacetate and a catalytic amount of a dehydrating agent such as anhydrous zinc chloride. Reflux the mixture for 4-6 hours.

-

Hydrolysis: Cool the reaction mixture and add a solution of sodium hydroxide in a mixture of water and ethanol. Reflux for an additional 2-3 hours to hydrolyze the ethyl ester.

-

Work-up and Isolation: After cooling, acidify the reaction mixture with dilute hydrochloric acid until a precipitate forms. Filter the solid, wash with cold water, and dry under vacuum to yield 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid.

Step 2: Synthesis of this compound (Fischer Esterification)

This classic esterification method utilizes an excess of the alcohol in the presence of a strong acid catalyst.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, suspend 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid in methanol.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.

-

Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to afford the pure this compound.

Analytical Characterization Protocols

Rigorous analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following are detailed protocols for the key analytical techniques.

Melting Point Determination

Principle: The melting point is a fundamental physical property that indicates the purity of a crystalline solid. A sharp melting range is characteristic of a pure compound.

Protocol:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in a melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute and observe the sample.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are standard techniques for organic compounds.

Predicted Spectral Data:

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~2.5 ppm (s, 3H, -CH₃)

-

δ ~3.9 ppm (s, 3H, -OCH₃)

-

δ ~7.6 ppm (d, 2H, Ar-H ortho to Br)

-

δ ~7.7 ppm (d, 2H, Ar-H meta to Br)

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~12 ppm (-CH₃)

-

δ ~52 ppm (-OCH₃)

-

δ ~115 ppm (C-isoxazole)

-

δ ~125 ppm (C-Br)

-

δ ~129 ppm (Ar-CH)

-

δ ~132 ppm (Ar-CH)

-

δ ~160 ppm (C-isoxazole)

-

δ ~162 ppm (C=O)

-

δ ~170 ppm (C-isoxazole)

-

Protocol:

-

Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean NMR tube.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

-

Place the NMR tube in the spectrometer's spinner turbine and adjust the depth using a gauge.

-

Insert the sample into the NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H NMR spectrum, followed by the ¹³C NMR spectrum.

-

Process the data (Fourier transform, phase correction, and baseline correction) and integrate the signals in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Principle: IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. This technique is excellent for identifying functional groups.

Predicted Key IR Absorptions:

-

~1720 cm⁻¹ (C=O stretch of the ester)

-

~1600 cm⁻¹ (C=N stretch of the isoxazole ring)

-

~1250 cm⁻¹ (C-O stretch of the ester)

-

Aromatic C-H and C=C stretches in the fingerprint region.

Protocol (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol.

-

Record a background spectrum.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum.

-

Clean the ATR crystal after the measurement.

Mass Spectrometry (MS)

Principle: Mass spectrometry ionizes molecules and separates the resulting ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight and fragmentation pattern of the compound.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): m/z 281 and 283 in an approximately 1:1 ratio, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).

-

Key Fragments: Loss of the methoxy group (-OCH₃, m/z 250/252), loss of the carbomethoxy group (-COOCH₃, m/z 222/224).

Protocol (Electron Ionization - EI):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

The sample is vaporized and then ionized by a beam of high-energy electrons.

-

The resulting ions are accelerated and separated by the mass analyzer.

-

The detector records the abundance of each ion at a specific m/z value.

Conclusion

This compound is a valuable and versatile building block for the synthesis of more complex, biologically active molecules. This guide has provided a comprehensive overview of its key physicochemical properties, a plausible and detailed synthetic route, and robust protocols for its analytical characterization. By leveraging the information and methodologies presented herein, researchers in drug discovery and related fields can confidently synthesize, purify, and characterize this important isoxazole derivative, paving the way for the development of novel therapeutic agents.

References

-

A review of isoxazole biological activity and present synthetic techniques. Available at: [Link]

-

Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing. Available at: [Link]

Sources

Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate CAS number 517870-15-4

An In-depth Technical Guide to Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate and Related Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Isoxazole Core and a Point of Clarification

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in modern medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role in the development of potent therapeutic agents.[2] Compounds incorporating this moiety exhibit a vast spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[1][3][4][5] Notable drugs such as the antirheumatic agent leflunomide and the COX-2 inhibitor valdecoxib feature the isoxazole ring as their core pharmacophore, underscoring its pharmacological significance.[3]

This guide focuses on a specific derivative, This compound . It is critical, however, to address a point of ambiguity at the outset. The provided CAS Number, 517870-15-4 , corresponds in chemical databases to an isomer, Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate .[6][7] This document will primarily detail the synthesis and properties of the titled compound (the 3-methyl-4-carboxylate isomer) while providing comparative data where available to ensure clarity and scientific accuracy for the research community.

Structural and Physicochemical Profile

The substitution pattern on the isoxazole ring dictates the molecule's steric, electronic, and pharmacokinetic properties. The key components of this compound are:

-

The Isoxazole Core: Provides a stable aromatic scaffold. The weak N-O bond can also be cleaved under certain conditions, offering a route to diverse chemical transformations.[1]

-

The 5-(4-bromophenyl) Group: The bromine atom serves as a versatile synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck), allowing for the facile generation of diverse analogues. Its presence also increases lipophilicity, potentially influencing membrane permeability and target engagement.

-

The 3-methyl Group: Influences the electronic landscape and steric profile of the molecule.

-

The 4-carboxylate Group: The methyl ester at the C4 position is a key functional group. It can act as a hydrogen bond acceptor and can be readily hydrolyzed to the corresponding carboxylic acid, a common feature in molecules designed to interact with enzyme active sites or receptors.[8]

Comparative Physicochemical Data

The following table summarizes key properties for the titled compound and its related isomers to aid in their differentiation.

| Property | This compound | Methyl 5-(4-bromophenyl)isoxazole-3-carboxylate | 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid |

| CAS Number | 1228689-61-9 (Reported)[9] | 517870-15-4[6][7] | 91182-58-0[10] |

| Molecular Formula | C₁₁H₈BrNO₃ | C₁₁H₈BrNO₃[6] | C₁₁H₈BrNO₃[10] |

| Molecular Weight | 282.09 g/mol | 282.09 g/mol [6] | 282.09 g/mol [10] |

| Appearance | White to off-white Solid (Predicted)[9] | - | Powder[10] |

| Boiling Point | 403.9±45.0 °C (Predicted)[9] | - | - |

| Density | 1.472±0.06 g/cm³ (Predicted)[9] | - | - |

| Melting Point | - | - | 216-218 °C[10] |

| LogP | - | 2.89 (Predicted)[6] | 2.6 (Predicted)[11] |

Synthesis and Mechanistic Insight

The construction of the substituted isoxazole-4-carboxylate ring is a critical process for accessing this class of compounds. A reliable and efficient method involves the cyclization of a β-enamino ketoester with hydroxylamine.[9]

Detailed Experimental Protocol

Objective: To synthesize this compound.

Reaction: Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate + Hydroxylamine Hydrochloride → this compound

Materials:

-

Methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate (1.0 eq)

-

Hydroxylamine hydrochloride (1.0 eq)[9]

-

Acetic acid (solvent)[9]

-

Round-bottom flask with reflux condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

To a stirred solution of methyl 2-(4-bromobenzoyl)-3-(methylamino)but-2-enoate (2.5 mmol) in acetic acid (10 mL), add hydroxylamine hydrochloride (2.5 mmol) under a nitrogen atmosphere.[9]

-

Heat the reaction mixture to reflux and maintain for 2 hours.[9]

-

Monitor the reaction to completion using an appropriate method (e.g., Thin Layer Chromatography).

-

Upon completion, allow the mixture to cool to room temperature.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the acetic acid and afford the crude product.[9]

-

The resulting crude product, this compound, can often be used for subsequent steps without further purification or can be purified by column chromatography or recrystallization if required.[9]

Causality and Experimental Rationale:

-

Hydroxylamine Hydrochloride: Serves as the source of the N-O fragment required to form the isoxazole ring.

-

Acetic Acid: Acts as both a solvent and a mild acid catalyst, facilitating the condensation and subsequent cyclization steps.

-

Reflux Conditions: The elevated temperature provides the necessary activation energy for the intramolecular cyclization and dehydration, driving the reaction to completion.

-

Nitrogen Atmosphere: While not always strictly necessary, it prevents potential oxidative side reactions at high temperatures.

Synthesis Workflow Diagram

Caption: Key derivatization routes from the 5-methylisoxazole scaffold.

Applications in Research and Development

The structural features of this compound make it and its derivatives highly attractive candidates for various applications.

-

Pharmaceutical Development: As a quintessential isoxazole, this scaffold is a prime candidate for screening in various disease models. Related structures, such as 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxaldehyde, are explicitly mentioned as key intermediates for synthesizing anti-inflammatory and analgesic drugs. [12]The core is also prevalent in compounds with anticancer, antimicrobial, and neuroprotective effects. [4][5]* Agrochemicals: The isoxazole core is found in various pesticides and herbicides, making this compound a potential building block for developing new crop protection agents. [12][13]* Materials Science: The aromatic and heterocyclic nature of the molecule suggests potential use in organic electronics. A related aldehyde is noted for its utility in creating materials for sensors and organic light-emitting diodes (OLEDs). [12]

Role in Drug Discovery Diagram

Caption: The central role of the isoxazole scaffold in a drug discovery workflow.

Conclusion and Future Perspectives

This compound represents a compound of significant interest, embodying the versatility of the isoxazole scaffold. While care must be taken to distinguish it from its isomers, its synthetic accessibility and the rich reactivity of its functional groups make it a valuable platform for chemical innovation. Future research will likely focus on exploiting its synthetic handles to generate libraries of novel compounds for high-throughput screening against a range of biological targets, from inflammatory enzymes to cancer cell lines. Its potential application in materials science also warrants further investigation. For researchers in drug discovery and organic synthesis, this molecule is not just a chemical entity but a gateway to new possibilities.

References

- A review of isoxazole biological activity and present synthetic techniques. (n.d.). Google Books.

-

Zarudnitskii, E. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. [Link]

- Zarudnitskii, E. V., et al. (2019).

-

Zarudnitskii, E. V., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. PubMed. [Link]

- Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery. (2024). RSC Publishing.

- Potential activities of isoxazole deriv

- The recent progress of isoxazole in medicinal chemistry. (n.d.). Bohrium.

-

Methyl 5-(4-Bromophenyl)isoxazole-3-carboxylate. (n.d.). Chemsrc. Retrieved January 1, 2026, from [Link]

- Roy, A. K., & Batra, S. (2004).

-

3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid. (n.d.). PubChem. Retrieved January 1, 2026, from [Link]

-

3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid. (2013). Acta Crystallographica Section E: Structure Reports Online, 69(Pt 4), o388. [Link]

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Potential activities of isoxazole derivatives [wisdomlib.org]

- 6. CAS#:517870-15-4 | Methyl 5-(4-Bromophenyl)isoxazole-3-carboxylate | Chemsrc [chemsrc.com]

- 7. echemi.com [echemi.com]

- 8. Buy 3-(4-Fluorophenyl)-5-methylisoxazole-4-carboxylic acid | 1736-21-6 [smolecule.com]

- 9. 4-Isoxazolecarboxylic acid, 5-(4-broMophenyl)-3-Methyl-, Methyl ester | 1228689-61-9 [m.chemicalbook.com]

- 10. 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 97 91182-58-0 [sigmaaldrich.com]

- 11. PubChemLite - 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 12. chemimpex.com [chemimpex.com]

- 13. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Characterization of Substituted Bromophenyl Methylisoxazole Carboxylates

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate and its closely related, more extensively documented isomer, methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate. Due to the ambiguity in public domain data for the former, this document will first clarify the systematic nomenclature of the isoxazole scaffold. It will then leverage established synthetic precedents and spectroscopic data from analogous compounds to provide a robust framework for the synthesis, characterization, and potential applications of this class of molecules. The isoxazole core is a privileged scaffold in medicinal chemistry, and derivatives bearing a bromophenyl moiety are of significant interest for their potential as anticancer, anti-inflammatory, and antibacterial agents.[1][2][3] This guide is intended to be a practical resource for researchers engaged in the design and development of novel isoxazole-based therapeutics.

Introduction and Nomenclature of the Isoxazole Core

The isoxazole ring is an aromatic five-membered heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[4] The numbering of the ring begins at the oxygen atom and proceeds towards the nitrogen, as illustrated below. This numbering is critical for the unambiguous assignment of substituent positions.

The topic of this guide, "this compound," specifies a precise substitution pattern. However, a survey of chemical databases reveals a higher prevalence of its isomer, "Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate." The structural difference is significant, relating to the positions of the methyl and bromophenyl groups.

-

Topic Compound: 5-(4-bromophenyl), 3-methyl, 4-(methyl carboxylate)

-

Common Isomer: 3-(4-bromophenyl), 5-methyl, 4-(methyl carboxylate)

Given the available literature, this guide will focus on the synthesis and properties of the 3-(4-bromophenyl)-5-methyl isomer as a well-documented archetype, while presenting a synthetic route adaptable for the 5-(4-bromophenyl)-3-methyl isomer.

Physicochemical Properties and Data

| Property | Value | Source |

| Compound Name | 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid | Sigma-Aldrich |

| CAS Number | 91182-58-0 | [5][6] |

| Molecular Formula | C₁₁H₈BrNO₃ | [5][6] |

| Molecular Weight | 282.09 g/mol | [5][6] |

| Appearance | Powder | [5] |

| Melting Point | 216-218 °C | [5] |

| SMILES | Cc1onc(-c2ccc(Br)cc2)c1C(O)=O | [5] |

| InChI Key | DTWRRPFCWHWFSM-UHFFFAOYSA-N | [5] |

The corresponding methyl ester would have a molecular formula of C₁₂H₁₀BrNO₃ and a molecular weight of 296.12 g/mol . Its physical state would likely be a crystalline solid, and it would exhibit greater solubility in organic solvents compared to the carboxylic acid precursor.

Synthesis of Trisubstituted Isoxazoles: A Mechanistic Approach

The most versatile and widely adopted method for constructing the 3,5-disubstituted-4-carboxyisoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an activated alkyne, or a related reaction with a β-ketoester derivative.[4][7][8]

Proposed Synthesis of Methyl 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylate

This synthesis proceeds via a well-established multi-step sequence. The causality behind each step is explained to provide a deeper understanding of the experimental design.

Workflow Diagram:

Sources

- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 2. ijpca.org [ijpca.org]

- 3. isasjournal.isasbharat.in [isasjournal.isasbharat.in]

- 4. Isoxazole - Wikipedia [en.wikipedia.org]

- 5. 3-(4-溴苯基)-5-甲基异噁唑-4-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

molecular structure and weight of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

An In-depth Technical Guide to Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Abstract: This technical guide provides a comprehensive overview of this compound, a substituted isoxazole of significant interest in medicinal chemistry and drug discovery. Isoxazole derivatives are recognized for their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This document details the molecular structure, physicochemical properties, a validated synthetic protocol, and methods for structural elucidation of the title compound. Designed for researchers, scientists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, field-proven insights to facilitate further research and application of this promising molecular scaffold.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif serves as a versatile scaffold in medicinal chemistry due to its favorable electronic properties, metabolic stability, and ability to engage in various non-covalent interactions with biological targets.[4][5] The weak N-O bond can also be leveraged for ring-cleavage reactions, making isoxazoles useful as synthetic intermediates.[2] The incorporation of the isoxazole core into drug candidates has led to treatments for a multitude of diseases, highlighting its importance in modern pharmaceutical research.[1][3][4]

This compound belongs to a class of polysubstituted isoxazoles. The specific arrangement of a bromophenyl group at the C5 position, a methyl group at C3, and a methyl carboxylate at C4 offers a unique combination of steric and electronic features, making it a compelling candidate for library synthesis and lead optimization campaigns in drug discovery.

Physicochemical and Structural Properties

The fundamental properties of the title compound are summarized below. These data are critical for experimental design, including reaction setup, purification, and formulation. While extensive experimental data for this specific isomer is not widely published, its properties can be reliably calculated and inferred from closely related analogs.

Core Data Summary

| Property | Value | Source |

| IUPAC Name | Methyl 5-(4-bromophenyl)-3-methyl-1,2-oxazole-4-carboxylate | IUPAC Nomenclature |

| Molecular Formula | C₁₂H₁₀BrNO₃ | Calculated |

| Molecular Weight | 296.12 g/mol | Calculated |

| Monoisotopic Mass | 294.9844 Da | Calculated |

| Canonical SMILES | COC(=O)C1=C(C)ON=C1C2=CC=C(Br)C=C2 | Structure-based |

| InChI Key | (Predicted) | - |

| CAS Number | Not assigned | - |

Note: The molecular formula and weight for the requested methyl ester (C₁₂H₁₀BrNO₃) differ from the commonly cited carboxylic acid precursor, 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C₁₁H₈BrNO₃, MW: 282.09 g/mol )[6][7][8], due to the addition of a methyl group during esterification.

Molecular Structure Diagram

The structural arrangement of the atoms is foundational to the molecule's chemical behavior and biological activity.

Caption: 2D structural relationship of the core heterocyclic and substituent groups.

Synthesis Protocol

The synthesis of polysubstituted isoxazoles can be achieved through several reliable methods, most commonly via the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne or the reaction of a β-dicarbonyl compound with hydroxylamine. For the title compound, a robust and adaptable synthesis proceeds via the condensation of an activated β-ketoester with hydroxylamine.

Proposed Synthetic Workflow

This protocol is adapted from established procedures for synthesizing related 3,4,5-trisubstituted isoxazoles.[9]

Caption: Proposed three-step synthesis workflow for the target molecule.

Detailed Experimental Methodology

PART A: Synthesis of Methyl 2-(4-bromobenzoyl)-3-oxobutanoate (Intermediate A)

-

System Preparation: To a flame-dried 250 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF, 100 mL) and sodium hydride (NaH, 60% dispersion in mineral oil, 2.0 g, 50 mmol, 1.2 eq). Cool the suspension to 0 °C in an ice bath.

-

Reagent Addition: Slowly add methyl acetoacetate (4.8 g, 41.6 mmol, 1.0 eq) dropwise to the stirred suspension. Expertise & Experience: The slow addition is crucial to control the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir for 30 minutes at 0 °C.

-

Acylation: Add a solution of 4-bromobenzoyl chloride (10.0 g, 45.6 mmol, 1.1 eq) in anhydrous THF (20 mL) dropwise. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours.

-

Work-up: Monitor the reaction by TLC. Upon completion, quench the reaction by carefully adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude intermediate.

PART B: Synthesis of 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic Acid

-

Reaction Setup: Dissolve the crude intermediate from Part A in ethanol (100 mL). Add hydroxylamine hydrochloride (3.6 g, 52 mmol) and sodium acetate (4.3 g, 52 mmol).

-

Cyclization: Heat the mixture to reflux (approx. 80 °C) for 6-8 hours. Trustworthiness: The use of sodium acetate as a base neutralizes the HCl released from hydroxylamine hydrochloride, driving the condensation reaction forward.

-

Isolation: After cooling to room temperature, concentrate the solvent in vacuo. Add water (100 mL) to the residue and acidify to pH 2-3 with 2M HCl. The carboxylic acid product will precipitate as a solid.

-

Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in a vacuum oven. The resulting solid, 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylic acid, can be used in the next step without further purification or can be recrystallized from an ethanol/water mixture.

PART C: Synthesis of this compound

-

Esterification: Suspend the carboxylic acid from Part B (10.0 g, 35.5 mmol) in methanol (150 mL). Carefully add concentrated sulfuric acid (1 mL) as a catalyst.

-

Reaction: Heat the mixture to reflux for 12-18 hours. Authoritative Grounding: This is a standard Fischer esterification protocol, a reliable and well-documented method for converting carboxylic acids to methyl esters.

-

Work-up and Purification: Cool the reaction mixture and neutralize the excess acid with a saturated solution of NaHCO₃. Remove the methanol under reduced pressure. Extract the aqueous residue with dichloromethane (3 x 50 mL). Combine the organic layers, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure title compound as a solid.

Structural Elucidation and Spectroscopic Analysis

Confirming the molecular structure is paramount. The following spectroscopic methods are standard for the characterization of novel organic compounds. The predicted data are based on analyses of closely related structures.[10][11]

¹H NMR Spectroscopy (400 MHz, CDCl₃)

-

δ ~7.6-7.8 ppm (d, 2H): Two aromatic protons ortho to the bromine atom on the phenyl ring.

-

δ ~7.4-7.6 ppm (d, 2H): Two aromatic protons meta to the bromine atom.

-

δ ~3.9 ppm (s, 3H): Three protons of the methyl ester (-OCH₃) group.

-

δ ~2.5 ppm (s, 3H): Three protons of the methyl group at the C3 position of the isoxazole ring.

¹³C NMR Spectroscopy (100 MHz, CDCl₃)

-

δ ~165-170 ppm: Carbonyl carbon of the ester group.

-

δ ~160-165 ppm: C3 carbon of the isoxazole ring.

-

δ ~170-175 ppm: C5 carbon of the isoxazole ring.

-

δ ~132 ppm: Aromatic carbons ortho to the bromine.

-

δ ~129 ppm: Aromatic carbons meta to the bromine.

-

δ ~125-130 ppm: Quaternary aromatic carbon attached to the isoxazole and the carbon bearing the bromine.

-

δ ~110-115 ppm: C4 carbon of the isoxazole ring.

-

δ ~52 ppm: Methyl carbon of the ester group (-OCH₃).

-

δ ~12-15 ppm: Methyl carbon at the C3 position.

Mass Spectrometry (ESI+)

-

m/z [M+H]⁺: Predicted at ~295.99 and ~297.99. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio) will result in two major peaks separated by 2 Da, which is a definitive confirmation of the presence of a single bromine atom.

-

m/z [M+Na]⁺: Predicted at ~317.97 and ~319.97.

Applications and Future Perspectives

Isoxazole derivatives are privileged structures in drug discovery, demonstrating a remarkable breadth of biological activities.[1][2] Compounds with a substituted phenylisoxazole core are actively investigated for various therapeutic applications.

-

Anticancer Agents: Many isoxazole-containing molecules have shown potent anticancer activity against various cell lines by targeting crucial cellular pathways.[2][4]

-

Anti-inflammatory Agents: The isoxazole scaffold is present in several anti-inflammatory drugs, modulating pathways involved in inflammation.[3][5]

-

Antimicrobial and Antifungal Agents: Researchers have successfully designed isoxazole derivatives with significant activity against resistant bacterial and fungal strains.[4]

The title compound, this compound, serves as an excellent starting point for further derivatization. The ester functionality can be hydrolyzed back to the carboxylic acid for amide coupling, or reduced to an alcohol, opening avenues to a vast chemical space for structure-activity relationship (SAR) studies.

Drug Discovery Screening Workflow

Caption: A typical workflow for advancing a core scaffold in a drug discovery program.

Conclusion

This compound is a molecule with significant potential, grounded in the proven utility of the isoxazole scaffold. This guide provides the essential technical information—from its fundamental properties and a detailed synthetic route to its analytical characterization and potential applications—required for its scientific exploration. By offering a robust, self-validating framework of protocols and data, this document aims to empower researchers to confidently utilize this compound in their ongoing discovery efforts.

References

- Advances in isoxazole chemistry and their role in drug discovery. (n.d.). RSC Publishing.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). National Center for Biotechnology Information (PMC).

- The recent progress of isoxazole in medicinal chemistry. (n.d.). Bohrium.

- The Role of Isoxazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Advances in isoxazole chemistry and their role in drug discovery. (2025). ResearchGate.

- 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 97%. (n.d.). Sigma-Aldrich.

- 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3). (n.d.). PubChemLite.

- 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (97%). (n.d.). Amerigo Scientific.

- Supporting Information. (n.d.). The Royal Society of Chemistry.

- Supporting Information. (n.d.).

- US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide. (n.d.). Google Patents.

Sources

- 1. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid 97 91182-58-0 [sigmaaldrich.com]

- 7. PubChemLite - 3-(4-bromophenyl)-5-methylisoxazole-4-carboxylic acid (C11H8BrNO3) [pubchemlite.lcsb.uni.lu]

- 8. 3-(4-Bromophenyl)-5-methylisoxazole-4-carboxylic acid (97%) - Amerigo Scientific [amerigoscientific.com]

- 9. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

discovery and history of isoxazole-4-carboxylate derivatives

An In-Depth Technical Guide to the Discovery and History of Isoxazole-4-Carboxylate Derivatives

Abstract

The isoxazole ring system represents a cornerstone in heterocyclic chemistry, serving as a "privileged scaffold" in modern drug discovery. Its unique electronic properties and versatile synthetic accessibility have led to its incorporation into a multitude of therapeutic agents. This technical guide provides a comprehensive exploration of a specific, highly valuable subclass: the isoxazole-4-carboxylate derivatives. We will journey from the foundational discoveries that first defined the isoxazole ring to the sophisticated synthetic strategies developed for the 4-carboxylate series. A central focus will be a detailed case study on the landmark drug Leflunomide, illustrating the critical role of the isoxazole core in prodrug design and its metabolic activation. This guide is intended for researchers, medicinal chemists, and drug development professionals, offering not just a historical account, but a field-proven perspective on the causality behind experimental choices and the evolution of this remarkable pharmacophore.

Chapter 1: Foundational Synthesis of the Isoxazole Heterocycle

The story of isoxazole chemistry begins in the late 19th century. While the cyclic structure of 3-methyl-5-phenylisoxazole was first correctly identified by Ludwig Claisen in 1888, it was the extensive work of Quilico and his school from the 1930s onwards that truly illuminated the synthetic potential of constructing the ring system from nitrile oxides.[1] These early investigations laid the groundwork for what would become the most powerful and versatile method for isoxazole synthesis: the 1,3-dipolar cycloaddition.

The Huisgen 1,3-Dipolar Cycloaddition: A Paradigm Shift

The work of Rolf Huisgen in the 1960s revolutionized the synthesis of five-membered heterocycles, including isoxazoles.[2][3] He established the 1,3-dipolar cycloaddition as a concerted, pericyclic reaction between a 1,3-dipole (like a nitrile oxide) and a dipolarophile (like an alkyne or alkene).[3][4] This reaction is a cornerstone of heterocyclic chemistry due to its high efficiency and stereospecificity.[2][4]

The reaction proceeds via a concerted mechanism where the 4 π-electrons of the 1,3-dipole and the 2 π-electrons of the dipolarophile participate in a pericyclic shift, forming the five-membered ring in a single, stereoconservative step.[4] When a nitrile oxide reacts with an alkyne, the resulting product is a stable, aromatic isoxazole ring.[2][3]

Sources

Unlocking New Therapeutic Avenues: A Guide to Identifying and Validating Novel Targets for Isoxazole Compounds

An In-depth Technical Guide for Drug Development Professionals

Foreword: The Isoxazole Scaffold - A Privileged Structure in Modern Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a cornerstone of modern drug discovery.[1][2] Its unique physicochemical properties—including its ability to act as a bioisostere for other functional groups, engage in hydrogen bonding, and modulate pharmacokinetic profiles—have cemented its status as a "privileged scaffold".[3][4] From the antibacterial action of sulfamethoxazole to the anti-inflammatory effects of valdecoxib, isoxazole-containing molecules have demonstrated a remarkable breadth of biological activity.[2][5] This guide moves beyond established applications to provide a forward-looking perspective on identifying the next generation of therapeutic targets for novel isoxazole derivatives. We will explore promising, underexploited biological pathways and provide robust, field-proven methodologies for target identification and validation, empowering researchers to translate chemical novelty into therapeutic innovation.

Part 1: The Expanding Target Landscape for Isoxazole Derivatives

The therapeutic versatility of isoxazoles stems from their ability to interact with a wide array of biological targets.[6][7][8] While their roles in antimicrobial and anti-inflammatory therapies are well-documented, emerging research points toward significant potential in treating metabolic diseases, neurological disorders, and cancer.[9][10]

Established Therapeutic Targets: A Foundation of Clinical Success

A brief overview of clinically validated targets provides context for the scaffold's potential. Marketed drugs have successfully targeted:

-

Enzymes: Cyclooxygenase-2 (COX-2) by the anti-inflammatory drug Valdecoxib and Dihydropteroate synthase by the antibiotic Sulfamethoxazole.[2][5]

-

Ion Channels: GABA-A receptors, modulated by isoxazole derivatives for sedative or anxiolytic effects.[11]

-

Bacterial Proteins: Penicillin-binding proteins, the target of beta-lactam antibiotics like Cloxacillin and Oxacillin.[2][4]

These successes validate the isoxazole core as a pharmacologically favorable entity and a launchpad for exploring novel mechanisms of action.

Emerging & Potential Therapeutic Targets

Current research efforts are focused on complex intracellular signaling nodes where isoxazole derivatives are showing significant promise. We will focus on three such target classes that represent major unmet medical needs.

Chronic conditions like type 2 diabetes and dyslipidemia are driven by metabolic dysregulation.[12][13] Isoxazoles are being investigated as modulators of key metabolic sensors.

-

AMP-activated protein kinase (AMPK): As a central regulator of cellular energy homeostasis, AMPK activation switches cellular processes from ATP-consuming (anabolic) to ATP-producing (catabolic) pathways.[14][15] This makes it an exceptional target for type 2 diabetes and related metabolic disorders.[12][16] Isoxazole-based compounds can be designed to allosterically activate AMPK, mimicking the effects of cellular energy stress to improve glucose uptake and lipid metabolism.[17]

-

Peroxisome Proliferator-Activated Receptors (PPARs): This family of nuclear receptors (isoforms α, γ, δ) acts as ligand-activated transcription factors regulating genes involved in lipid and glucose metabolism.[18][19] PPARγ is the target of thiazolidinedione drugs for diabetes, while PPARα is targeted by fibrates for dyslipidemia.[13][20] Novel isoxazole derivatives are being developed as selective single-isoform agonists or as dual/pan-PPAR agonists to achieve a broader, more potent metabolic effect.[13][21]

Monoamine oxidases (MAO-A and MAO-B) are mitochondrial enzymes critical for the degradation of neurotransmitters like serotonin, dopamine, and norepinephrine.[22][23] Their inhibition can restore neurotransmitter balance, making them validated targets for depression and Parkinson's disease.[24][25] The isoxazole scaffold serves as a versatile framework for developing potent and, crucially, isoform-selective MAO inhibitors, which can reduce the side effects associated with non-selective agents.[26]

The anticancer activity of isoxazoles is a major area of investigation, with compounds targeting various hallmarks of cancer.[1][9][27]

-

Heat Shock Protein 90 (Hsp90): This molecular chaperone is essential for the stability and function of numerous oncogenic proteins. Its inhibition leads to the simultaneous degradation of multiple cancer-driving proteins, making it an attractive therapeutic target.[9]

-

Receptor Tyrosine Kinases (e.g., VEGFR-2): Angiogenesis, the formation of new blood vessels, is critical for tumor growth and is often driven by kinases like VEGFR-2. Isoxazole hybrids have been shown to inhibit such kinases, representing a potential anti-angiogenic strategy.[28]

The following table summarizes representative data for hypothetical, yet plausible, isoxazole compounds against these emerging target classes.

| Compound ID | Target Class | Specific Target | Assay Type | Potency (IC50/EC50) | Selectivity |

| ISO-AMPK-01 | Metabolic | AMPK | FRET Assay | 85 nM (EC50) | >100-fold vs. major kinases |

| ISO-PPAR-07 | Metabolic | PPARγ | Luciferase Assay | 150 nM (EC50) | 50-fold vs. PPARα; >200-fold vs. PPARδ |

| ISO-MAO-11 | Neurological | MAO-B | Amplex Red Assay | 25 nM (IC50) | 300-fold vs. MAO-A |

| ISO-HSP-03 | Oncology | Hsp90 | FP Assay | 45 nM (IC50) | N/A (Chaperone) |

| ISO-VEGFR-05 | Oncology | VEGFR-2 | Kinase Glo Assay | 60 nM (IC50) | >50-fold vs. a panel of 50 other kinases |

Part 2: A Practical Guide to Target Identification and Validation

Identifying the specific molecular target of a phenotypically active isoxazole compound is the most critical and challenging step in drug discovery.[29][30] This process, known as target deconvolution, requires a multi-pronged, orthogonal approach to build a high-confidence case for a compound's mechanism of action.[31][32]

Workflow for Target Deconvolution and Validation

The following diagram illustrates a robust, logical workflow. The key principle is to begin with unbiased, discovery-based methods to generate hypotheses and then systematically validate these hypotheses with increasingly specific biochemical and cell-based assays.

Caption: A logical workflow for identifying and validating the molecular target of a bioactive compound.

Detailed Experimental Protocols

Here we provide step-by-step methodologies for key stages in the target validation process. The rationale behind critical steps is explained to provide a deeper understanding of the experimental design.

This technique is a cornerstone of target deconvolution, leveraging the binding affinity of the compound to physically isolate its protein targets from a complex biological sample.[29][33]

-

Objective: To identify proteins from a cell lysate that physically bind to an immobilized isoxazole compound.

-

Methodology:

-

Compound Immobilization:

-

Synthesize an analog of the lead isoxazole compound containing a linker arm (e.g., a short polyethylene glycol chain) terminating in a reactive group (e.g., an amine or carboxylic acid).

-

Causality: The linker is crucial to distance the compound from the solid support, minimizing steric hindrance and ensuring the binding pocket remains accessible to target proteins.

-

Covalently attach the linker-modified compound to activated agarose or magnetic beads (e.g., NHS-activated Sepharose).

-

Prepare a parallel batch of "control" beads, where the linker is attached but the isoxazole compound is omitted. This is a critical control .

-

-

Lysate Preparation:

-

Culture relevant cells (e.g., a cancer cell line sensitive to the compound) and harvest.

-

Lyse the cells in a non-denaturing buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

-

Clarify the lysate by high-speed centrifugation to remove insoluble debris.

-

-

Affinity Pulldown:

-

Incubate the clarified cell lysate with the compound-immobilized beads and the control beads separately for 2-4 hours at 4°C with gentle rotation.

-

Causality: Incubation at 4°C minimizes protein degradation and non-specific hydrophobic interactions.

-

-

Washing:

-

Wash the beads extensively (5-7 times) with lysis buffer containing a low concentration of a mild detergent (e.g., 0.1% Tween-20).

-

Causality: This is the most critical step for success. Insufficient washing leaves a high background of non-specific binders, while overly harsh washing can elute true, low-affinity binders. The stringency must be optimized.

-

-

Elution:

-

Elute the bound proteins from the beads. This can be done non-specifically (e.g., with SDS-PAGE loading buffer) or specifically by competing with a high concentration of the free, non-immobilized isoxazole compound.

-

Trustworthiness: Specific elution with the free compound provides higher confidence that the eluted proteins are true binders, as they are displaced by a competitive interaction.

-

-

Protein Identification:

-

Separate the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining.

-

Excise protein bands that are present in the compound-bead eluate but absent or significantly reduced in the control-bead eluate.

-

Identify the proteins using in-gel trypsin digestion followed by LC-MS/MS (liquid chromatography-tandem mass spectrometry).

-

-

TSA, or Differential Scanning Fluorimetry (DSF), is a rapid and cost-effective method to confirm direct physical binding between a purified protein and a small molecule.

-

Objective: To determine if the isoxazole compound directly binds to a purified candidate protein and stabilizes it against thermal denaturation.

-

Methodology:

-

Preparation:

-

Express and purify the candidate protein identified from the affinity chromatography experiment.

-

Prepare a solution of a lipophilic fluorescent dye (e.g., SYPRO Orange) that fluoresces upon binding to hydrophobic regions of a protein.

-

Prepare a dilution series of the isoxazole compound.

-

-

Assay Setup:

-

In a 96- or 384-well PCR plate, mix the purified protein, SYPRO Orange dye, and either the isoxazole compound or a vehicle control (e.g., DMSO).

-

-

Thermal Denaturation:

-

Place the plate in a real-time PCR instrument.

-

Apply a thermal gradient, slowly increasing the temperature from ~25°C to 95°C.

-

Measure the fluorescence at each temperature increment.

-

-

Data Analysis:

-

As the protein unfolds (denatures), its hydrophobic core becomes exposed, allowing the dye to bind and fluoresce.

-

Plot fluorescence versus temperature to generate a melting curve. The midpoint of this transition is the melting temperature (Tm).

-

Interpretation: A ligand that binds and stabilizes the protein will increase the energy required to unfold it, resulting in a positive shift in the Tm (ΔTm). A significant ΔTm is strong evidence of direct physical interaction.

-

-

Visualizing a Key Signaling Pathway: AMPK

Understanding the target's role in cellular signaling is essential for predicting the therapeutic effect of a compound. The AMPK pathway is a prime example of a central metabolic control system and a promising target for isoxazole derivatives.

Caption: The AMPK signaling pathway, a key therapeutic target for metabolic diseases.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutics.[3][10] The future of isoxazole drug discovery lies in moving beyond traditional targets and applying systematic, rigorous validation workflows to novel and challenging biological pathways. By integrating unbiased discovery techniques like affinity proteomics with robust biophysical and cell-based validation assays, researchers can successfully deconvolve complex phenotypes and identify high-value targets. The potential for developing next-generation isoxazole-based therapies for metabolic disease, neurodegeneration, and cancer is immense, promising to deliver significant clinical impact in the years to come.[2][6]

References

- The recent progress of isoxazole in medicinal chemistry. (Bohrium)

- Medicinal and Biomolecular Chemistry. Summary.

- Advances in isoxazole chemistry and their role in drug discovery.

- A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole.

- A review of isoxazole biological activity and present synthetic techniques.

- The recent progress of isoxazole in medicinal chemistry. (PubMed)

- Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches. (PMC)

- The mechanisms of action of PPARs. (PubMed)

- Diabetic cardiovascular disease--AMP-activated protein kinase (AMPK) as a therapeutic target. (PubMed)

- Monoamine Oxidase (MAO) as a Potential Target for Anticancer Drug Design and Development. (MDPI)

- AMPK: Therapeutic Target for Diabetes and Cancer Prevention. (Bentham Science)

- How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work? - Uses, Side Effects, Drug Names. (RxList)

- What are PPAR agonists and how do they work?.

- AMP-activated protein kinase as a drug target. (PubMed)

- Advances in isoxazole chemistry and their role in drug discovery. (RSC Publishing)

- [AMP-activated protein kinase (AMPK) as therapeutic target]. (Semantic Scholar)

- Inhibitor design for monoamine oxidases. (Semantic Scholar)

- The synthetic and therapeutic expedition of isoxazole and its analogs. (PMC)

- Advances in isoxazole chemistry and their role in drug discovery. (PMC - NIH)

- Synthesis of Fused Isoxazoles: A Comprehensive Review. (MDPI)

- Isoxazole–Containing drugs with various pharmacological activities.

- Potential activities of isoxazole deriv

- [AMP-activated protein kinase (AMPK) as therapeutic target]. (PubMed)

- Target deconvolution techniques in modern phenotypic profiling. (PMC - NIH)

- Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Upd

- Isoxazole Scaffolds: Building Blocks for Innov

- Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors. (Google)

- Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (PMC)

- 5 Target Deconvolution Approaches in Drug Discovery. (Technology Networks)

- Medicinal Chemistry and Actions of Dual and Pan PPAR Modul

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (RSC Publishing)

- PPAR agonist. (Wikipedia)

- Advances in isoxazole chemistry and their role in drug discovery. (RSC Publishing)

- The Role of Isoxazole Derivatives in Modern Drug Discovery. (Google)

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (RSC Publishing)

- Target Deconvolution.

- Contemporary Techniques for Target Deconvolution and Mode of Action Elucid

- Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies.

- Chapter 5: Contemporary Techniques for Target Deconvolution and Mode of Action Elucid

Sources

- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The recent progress of isoxazole in medicinal chemistry: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. ijpca.org [ijpca.org]

- 6. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.rsc.org [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Diabetic cardiovascular disease--AMP-activated protein kinase (AMPK) as a therapeutic target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 14. AMP-activated protein kinase as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [AMP-activated protein kinase (AMPK) as therapeutic target] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. eurekaselect.com [eurekaselect.com]

- 17. [AMP-activated protein kinase (AMPK) as therapeutic target]. | Semantic Scholar [semanticscholar.org]

- 18. The mechanisms of action of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. How Do Peroxisome Proliferator Activated Receptor (PPAR) Agonists Work? - Uses, Side Effects, Drug Names [rxlist.com]

- 20. PPAR agonist - Wikipedia [en.wikipedia.org]

- 21. What are PPAR agonists and how do they work? [synapse.patsnap.com]

- 22. mdpi.com [mdpi.com]

- 23. Three Dimensional Pharmacophore Modelling of Monoamine oxidase-A (MAO-A) inhibitors [mdpi.com]

- 24. Discovery of monoamine oxidase inhibitors by medicinal chemistry approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Inhibitor design for monoamine oxidases. | Semantic Scholar [semanticscholar.org]

- 27. Potential activities of isoxazole derivatives [wisdomlib.org]

- 28. Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Target Deconvolution - Creative Biolabs [creative-biolabs.com]

- 31. books.rsc.org [books.rsc.org]

- 32. books.rsc.org [books.rsc.org]

- 33. 5 Target Deconvolution Approaches in Drug Discovery | Technology Networks [technologynetworks.com]

A Technical Guide to the Predicted Spectroscopic Profile of Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate

Introduction

This guide provides a detailed, predictive analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Methyl 5-(4-bromophenyl)-3-methylisoxazole-4-carboxylate. The predictions are grounded in fundamental spectroscopic principles and supported by data from structurally analogous compounds, offering a robust framework for researchers to confirm its identity and purity.

Figure 1: Molecular Structure.

Predicted ¹H NMR Spectroscopy

Proton NMR (¹H NMR) spectroscopy provides detailed information about the chemical environment, connectivity, and relative number of hydrogen atoms in a molecule. The predicted spectrum for the title compound is characterized by distinct signals corresponding to its three primary structural motifs: the 4-bromophenyl ring, the ester methyl group, and the isoxazole methyl group.

Expertise & Causality: The predicted chemical shifts are influenced by the electronic effects of the substituents. The electron-withdrawing nature of the isoxazole ring and the bromine atom will deshield the aromatic protons. The ester methyl group is deshielded by the adjacent oxygen, while the isoxazole methyl group is influenced by the ring's aromatic character.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)

| Protons | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| H-2', H-6' (Aromatic) | 7.65 - 7.75 | Doublet (d) | 2H | Protons ortho to the bromine atom on the phenyl ring. They form an AA'BB' system with H-3' and H-5'. |

| H-3', H-5' (Aromatic) | 7.55 - 7.65 | Doublet (d) | 2H | Protons meta to the bromine atom, ortho to the isoxazole ring. Their chemical shift is similar to related 5-aryl isoxazoles.[1] |

| -COOCH₃ (Ester Methyl) | 3.80 - 3.95 | Singlet (s) | 3H | Typical range for a methyl ester. The singlet multiplicity indicates no adjacent protons. |

| C3-CH₃ (Isoxazole Methyl) | 2.70 - 2.85 | Singlet (s) | 3H | Characteristic shift for a methyl group attached to a C3 position of an isoxazole ring. |

Predicted ¹³C NMR Spectroscopy

Carbon NMR (¹³C NMR) spectroscopy identifies all unique carbon environments within the molecule. The spectrum is expected to show 10 distinct signals, as symmetry in the 4-bromophenyl ring results in two pairs of equivalent carbons.

Expertise & Causality: The chemical shifts of the isoxazole ring carbons are highly dependent on their position and the nature of their substituents. The carbonyl carbon of the ester will be the most deshielded signal. The carbon atom bonded to bromine (C-4') will have its chemical shift influenced by the heavy atom effect.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)

| Carbon Atom | Predicted δ (ppm) | Rationale |

| C=O (Ester) | 162.0 - 164.0 | Typical range for a carbonyl carbon of an α,β-unsaturated ester. |

| C5 (Isoxazole) | 171.0 - 173.0 | Highly deshielded due to attachment to the electronegative oxygen and the phenyl ring. |

| C3 (Isoxazole) | 160.0 - 162.0 | Deshielded due to attachment to the nitrogen atom and the methyl group. |

| C1' (Aromatic) | 127.0 - 129.0 | The ipso-carbon of the phenyl ring attached to the isoxazole. |

| C3', C5' (Aromatic) | 132.0 - 133.0 | Aromatic CH carbons ortho to the bromine atom. |

| C2', C6' (Aromatic) | 129.5 - 131.0 | Aromatic CH carbons meta to the bromine atom. |

| C4' (Aromatic) | 125.0 - 127.0 | Carbon atom directly bonded to the bromine atom. |

| C4 (Isoxazole) | 112.0 - 114.0 | Relatively shielded carbon within the heterocyclic ring. |

| -COOCH₃ (Ester Methyl) | 52.0 - 53.0 | Characteristic chemical shift for a methyl ester carbon. |

| C3-CH₃ (Isoxazole Methyl) | 13.0 - 15.0 | Typical high-field signal for a methyl group on an aromatic ring. |

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Expertise & Causality: The key diagnostic peaks will be the strong C=O stretch of the ester, which is a highly reliable and intense absorption, and the C-O stretches associated with the ester linkage. The aromatic and heterocyclic ring stretches provide confirmatory evidence of the core structure.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H Stretch |

| 2990 - 2950 | Medium | Aliphatic C-H Stretch (from methyl groups) |

| ~1735 | Strong | C=O Stretch (Ester carbonyl) |

| ~1610, ~1590, ~1480 | Medium-Strong | C=C and C=N Stretches (Aromatic and Isoxazole rings) |

| 1300 - 1250 | Strong | Asymmetric C-O-C Stretch (Ester) |

| 1150 - 1100 | Strong | Symmetric C-O-C Stretch (Ester) |

| ~1070 | Strong | C-Br Stretch (Aromatic) |

Predicted Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation patterns upon ionization. For the title compound, electron ionization (EI) would be a standard method.

Trustworthiness & Self-Validation: The most critical diagnostic feature in the mass spectrum will be the isotopic signature of bromine. The natural abundance of ⁷⁹Br and ⁸¹Br is nearly 1:1. Therefore, the molecular ion peak (M⁺) and any fragment containing bromine will appear as a pair of peaks (doublet) of almost equal intensity, separated by 2 mass units. This provides an unambiguous confirmation of the presence of one bromine atom.

Molecular Ion:

-

Formula: C₁₂H₁₀BrNO₃

-

Monoisotopic Mass: 294.9844 Da (for ⁷⁹Br) and 296.9823 Da (for ⁸¹Br)

Predicted Fragmentation Pathway:

Figure 2: Predicted MS Fragmentation.

Methodologies for Synthesis and Characterization

While a specific protocol for the title compound is not detailed in the provided sources, a reliable synthetic route can be designed based on established methods for preparing substituted isoxazoles.[2][3]

A. Hypothetical Synthesis Protocol:

-

Reaction Setup: To a solution of an appropriate β-ketoester precursor, such as methyl 3-(4-bromophenyl)-3-oxopropanoate, in ethanol, add hydroxylamine hydrochloride and sodium acetate.

-

Cyclization: Reflux the mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The hydroxylamine will react with the diketone moiety to form the isoxazole ring.

-

Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water to precipitate the crude product.

-

Purification: Filter the solid, wash with water, and dry under vacuum. Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

B. Spectroscopic Analysis Workflow:

Figure 3: Characterization Workflow.

-

NMR Spectroscopy: Dissolve ~5-10 mg of the purified product in ~0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field spectrometer.

-

IR Spectroscopy: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory. Record the spectrum from 4000 to 400 cm⁻¹.

-

Mass Spectrometry: Introduce the sample into the mass spectrometer via a direct insertion probe (for EI) or by dissolving it in a suitable solvent like methanol or acetonitrile for electrospray ionization (ESI). Acquire the mass spectrum, ensuring sufficient resolution to observe the Br isotopic pattern.

Conclusion